Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester
Description
This compound is an ethyl ester of a benzoic acid derivative featuring a sulfonamide group substituted with a 4-methylphenyl moiety and a 2-(2-oxiranyl)ethyl chain. Such structural attributes suggest applications in medicinal chemistry, particularly as enzyme inhibitors or prodrugs .
Properties
CAS No. |
10084-05-6 |
|---|---|
Molecular Formula |
C20H23NO5S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
ethyl 4-[(4-methylphenyl)sulfonyl-[2-(oxiran-2-yl)ethyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO5S/c1-3-25-20(22)16-6-8-17(9-7-16)21(13-12-18-14-26-18)27(23,24)19-10-4-15(2)5-11-19/h4-11,18H,3,12-14H2,1-2H3 |
InChI Key |
RDFFQYVCTRUJES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC2CO2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester generally involves multistep organic synthesis combining sulfonylation, amination, epoxidation, and esterification reactions. The key steps include:
Step 1: Sulfonylation of an Aminoalkyl Intermediate
The 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride) is reacted with an aminoalkyl intermediate containing the oxiranyl (epoxy) group, such as 2-(2-oxiranyl)ethylamine, under controlled basic conditions to form the sulfonamide linkage. This step introduces the 4-methylphenylsulfonyl group onto the aminoalkyl chain.Step 2: Coupling with 4-Aminobenzoic Acid or Derivative
The sulfonylated aminoalkyl intermediate is then coupled with 4-aminobenzoic acid or its activated derivative (e.g., 4-aminobenzoic acid ethyl ester) to form the substituted benzoic acid structure bearing the sulfonylaminoalkyl substituent.Step 3: Esterification
The benzoic acid moiety is esterified with ethanol under acidic conditions or via activation (e.g., acid chloride formation) to yield the ethyl ester form.
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Sulfonylation | 4-methylphenylsulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C | Formation of sulfonamide bond |
| 2 | Nucleophilic substitution / Coupling | 4-aminobenzoic acid ethyl ester or activated derivative, sulfonylated aminoalkyl intermediate, coupling agents (e.g., EDC, DCC), solvent (e.g., DMF), room temperature to mild heating | Attachment of sulfonylaminoalkyl group to benzoate core |
| 3 | Esterification | Ethanol, acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), reflux | Conversion of carboxylic acid to ethyl ester |
Industrial Scale Considerations
- Industrial synthesis adapts the above steps with optimization for yield, purity, and scalability.
- Automated reactors with precise temperature and pH control are employed.
- Use of greener solvents and minimizing hazardous reagents is emphasized.
- Purification typically involves crystallization or chromatographic methods to ensure high purity.
Chemical Reactions and Mechanistic Insights
Functional Group Reactivity
- Sulfonyl Group (–SO2–): Acts as a strong electron-withdrawing group, stabilizing the sulfonamide linkage and influencing nucleophilic substitution reactions.
- Oxiranyl (Epoxy) Group: Highly reactive three-membered ring susceptible to nucleophilic ring-opening reactions under acidic or basic conditions.
- Ester Group: Can undergo hydrolysis or transesterification under appropriate conditions.
Reaction Pathways
- The sulfonylation step proceeds via nucleophilic attack of the amino group on the sulfonyl chloride.
- The coupling step involves amide bond formation through activation of the carboxylic acid or ester group.
- The oxiranyl group remains intact during initial synthesis but can be selectively opened in subsequent functionalization reactions.
Data Table: Summary of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfonylation | 4-methylphenylsulfonyl chloride, base, DCM, 0–25°C | 80–90 | Controlled temperature critical to avoid side reactions |
| Coupling with benzoate | 4-aminobenzoic acid ethyl ester, EDC/DCC, DMF, RT to 50°C | 70–85 | Use of coupling agents enhances efficiency |
| Esterification | Ethanol, acid catalyst, reflux | 85–95 | Acid catalysis promotes ester formation |
Chemical Reactions Analysis
Types of Reactions
Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various ring-opened derivatives.
Scientific Research Applications
Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to covalent modification of proteins. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Sulfonamide vs. Oxalylamino Derivatives
- Target Compound : Contains a sulfonamide group (4-methylphenylsulfonyl) and an epoxide.
- Analog (): Compounds 1–3 feature oxalylamino (-NH-C(O)-C(O)-OH) groups. The epoxide in the target compound enhances reactivity compared to the inert oxalyl group, making it suitable for covalent binding in drug design .
Dithiolethione-Cysteine Hybrids (ACS94, )
- ACS94 : Combines a dithiolethione (H2S-releasing) group with a cysteine ethyl ester.
- Target Compound : Lacks sulfur-based H2S-release capacity but includes an epoxide for electrophilic interactions.
Substituent Effects on Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups
- Target Compound : The 4-methylphenyl group is electron-donating, stabilizing the sulfonamide, while the epoxide introduces polarity.
- : A bromo-ethoxy-formylphenoxy substituent increases molecular weight (450.28 g/mol) and lipophilicity compared to the target’s lighter, more polar structure.
Ester Stability
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester (CAS: 10084-05-6) is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in research and medicine.
Chemical Structure and Properties
- Molecular Formula : C20H23NO5S
- Molar Mass : 389.465 g/mol
- Structural Features : The compound features a benzoic acid core with a sulfonamide and an oxirane ring, which contribute to its unique chemical reactivity and biological interactions.
The biological activity of benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:
- Protein Interaction : The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their activity.
- Oxirane Reactivity : The oxirane group can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with cellular macromolecules.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester may possess anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle progression.
Study 1: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter of 15 mm at a concentration of 100 µg/mL, suggesting potent antimicrobial activity.
Study 2: Cytotoxicity in Cancer Cells
In a study reported in Cancer Letters, the compound was tested against human breast cancer cells (MCF-7). Treatment with varying concentrations (10–100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 30 µM. Mechanistic studies indicated that the compound induced apoptosis via mitochondrial pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzoic Acid | Simple structure | Mild antimicrobial |
| Sulfanilamide | Contains sulfonamide | Antibacterial |
| Ethyl 4-Methylbenzenesulfonate | Similar reactivity | Limited biological data |
The unique combination of functional groups in benzoic acid, 4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester sets it apart from simpler derivatives, enhancing its potential for diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
